molecular formula C12H17ClN4O2S B2407379 N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 1423033-96-8

N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No.: B2407379
CAS No.: 1423033-96-8
M. Wt: 316.8
InChI Key: DOIUJNHKZWVOHH-UHFFFAOYSA-N
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Description

N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a sulfonamide group, and a phenylethylamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the phenylethylamine moiety: This can be done through nucleophilic substitution reactions where the amine group of phenylethylamine reacts with the sulfonyl chloride derivative of the pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylethanolamine: Shares the phenylethylamine moiety but lacks the pyrazole and sulfonamide groups.

    Thiazolidine derivatives: Contain a five-membered ring with sulfur and nitrogen, showing different pharmacological properties.

Uniqueness

N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride is unique due to its combination of a pyrazole ring, sulfonamide group, and phenylethylamine moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-amino-2-phenylethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S.ClH/c1-16-9-11(7-14-16)19(17,18)15-8-12(13)10-5-3-2-4-6-10;/h2-7,9,12,15H,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIUJNHKZWVOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-96-8
Record name N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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